4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
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Overview
Description
4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H29N5O and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.23721057 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Condensation Reactions
The compound's framework is related to chemical structures obtained through condensation reactions involving amines and dibromoalkanes, demonstrating the versatility of piperazine and pyrrolidine in synthesizing N, N′-derivatives (Barak, 1968). Such reactions underscore the importance of these chemical moieties in creating complex molecules with potential biological activities.
Pharmacological Research
Anticancer Activity
Piperazine-2,6-dione derivatives, structured similarly to the compound , have been synthesized and evaluated for anticancer activity. This highlights the compound's potential relevance in developing new cancer therapeutics (Kumar et al., 2013).
Molecular Biology
DNA Interactions
Research on molecules containing terminal piperazino substituents, akin to the compound of interest, has explored their interactions with DNA, including intercalation and groove-binding. This indicates the potential utility of such compounds in studying DNA interactions and possibly in the development of new drugs targeting DNA (Wilson et al., 1990).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or using the compound. Unfortunately, specific safety and hazard information for “4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” is not available in the resources .
Future Directions
The future directions for research on “4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, safety and hazard assessments would be crucial for understanding the potential risks associated with this compound .
Properties
IUPAC Name |
cyclohexyl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c25-18(16-6-2-1-3-7-16)23-14-12-22(13-15-23)17-8-9-20-19(21-17)24-10-4-5-11-24/h8-9,16H,1-7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJJBGNXWSEXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.